molecular formula C7H11N3O2 B13313707 (3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid

(3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid

Cat. No.: B13313707
M. Wt: 169.18 g/mol
InChI Key: KKWXCMHYUSBBBT-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and pH, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can produce imidazolines.

Scientific Research Applications

(3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. Additionally, the amino and propanoic acid groups can form hydrogen bonds and electrostatic interactions with biological molecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure to (3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid.

    Imidazole-4-acetic acid: Another compound with an imidazole ring and a carboxylic acid group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl-substituted imidazole ring, and a propanoic acid group makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

(3S)-3-amino-3-(1-methylimidazol-2-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-10-3-2-9-7(10)5(8)4-6(11)12/h2-3,5H,4,8H2,1H3,(H,11,12)/t5-/m0/s1

InChI Key

KKWXCMHYUSBBBT-YFKPBYRVSA-N

Isomeric SMILES

CN1C=CN=C1[C@H](CC(=O)O)N

Canonical SMILES

CN1C=CN=C1C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.